4-Bromonaphthalene-1-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of naphthalene derivatives, including those with a carbonitrile group, has been a subject of various studies. A novel method for preparing 1-aminonaphthalene-2-carbonitrile derivatives was developed, which involves treating 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile to yield good results . This method showcases the potential for synthesizing related compounds, such as 4-bromonaphthalene-1-carbonitrile, by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
While the specific molecular structure analysis of 4-bromonaphthalene-1-carbonitrile is not directly discussed in the provided papers, the structure of similar compounds has been confirmed using techniques like NMR spectroscopy. For instance, the structure of 4-carbonitrile-1-indanone was confirmed by 1H NMR and 13C NMR . These techniques are crucial for determining the structure of naphthalene derivatives and can be applied to 4-bromonaphthalene-1-carbonitrile.
Chemical Reactions Analysis
The reactivity of brominated naphthalene derivatives in various chemical reactions has been explored. For example, the electrochemical reduction of 4′-bromomethylbiphenyl-2-carbonitrile leads to the cleavage of the carbon–bromine bond, forming a radical anion intermediate . This suggests that similar brominated naphthalene compounds, like 4-bromonaphthalene-1-carbonitrile, may undergo reductive cleavage under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalene derivatives can be inferred from the behavior of similar compounds. The kinetics of oxidative ammonolysis of 4-bromo-o-xylene, which is structurally related to 4-bromonaphthalene-1-carbonitrile, have been studied, revealing the formation of by-products such as 4-bromophthalimide and carbon dioxide . These studies provide insights into the reactivity and stability of brominated naphthalene compounds under various conditions.
Scientific Research Applications
Application 1: Synthesis and Crystallography
- Summary of Application: 4-Bromonaphthalene-1-carbonitrile is used in the synthesis of 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile .
- Methods of Application: The synthesis involves a three-step process. The key intermediate triazine is prepared by diazotisation of the commercially available naphthalene-1,8-diamine with isoamyl nitrite in acetic acid and ethanol. This is followed by a Sandmeyer reaction of the triazine with conc HCl catalysed by copper turnings. The final step is another Sandmeyer reaction .
- Results or Outcomes: The process results in a convenient and high-yielding synthesis of 8-halonaphthalene-1-carbonitriles. Naphthalene-1,8-dicarbonitrile is also synthesised from 8-bromonaphthalene-1-carbonitrile via palladium-catalysed cyanation of the aryl bromide .
Application 2: Synthesis of Thiophene Derivatives
- Summary of Application: While the specific use of 4-Bromonaphthalene-1-carbonitrile is not mentioned, it is likely that it could be used in the synthesis of thiophene derivatives, given its structural similarity to other halonaphthalene-1-carbonitriles .
- Methods of Application: The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
- Results or Outcomes: Thiophene derivatives have a variety of properties and applications, including use as corrosion inhibitors and in the advancement of organic semiconductors .
Application 3: Colorimetric and Ratiometric Fluorescence Detection of HSO3−
- Summary of Application: 4-Bromonaphthalene-1-carbonitrile is used in the synthesis of a probe (PBI) designed to detect bisulfite (HSO3−) through a nucleophilic addition reaction .
- Methods of Application: The synthesis involves a reaction of 4-Bromonaphthalene-1-carbonitrile with hydrazine hydrate in a mixed solution of hydrazine hydrate 80% and 2-Methoxyethanol. The resulting mixture is then heated to 125 °C, and reacted under reflux for 8 hours .
- Results or Outcomes: The probe PBI showed a selective reaction to HSO3− and can quantitatively detect HSO3−. The color of the probe PBI changed significantly, providing a simple method for the naked eye to identify HSO3−. It was successfully applied to the fluorescence imaging of HSO3− in living cells .
Application 4: Synthesis of 4-Bromonaphthalene-1-carbonitrile
- Summary of Application: 4-Bromonaphthalene-1-carbonitrile can be synthesized from 1-methyl naphthalene .
- Methods of Application: The synthesis involves replacing hydrogen on 1-methyl naphthalene benzene ring with bromine to obtain 4-bromine-1-methyl naphthalene. This is followed by replacing hydrogen on the methyl of the 4-bromine-1-methyl naphthalene with a nitrile group to obtain 4-Bromonaphthalene-1-carbonitrile .
- Results or Outcomes: The method provides a convenient way to synthesize 4-Bromonaphthalene-1-carbonitrile .
Application 5: Enantioselective Synthesis of Lower Carbo[n]helicenes
- Summary of Application: 4-Bromonaphthalene-1-carbonitrile can be used in the synthesis of lower carbo[n]helicenes . These compounds have strong circularly polarized luminescence and have attracted considerable interest due to promising applications in new optical materials .
- Methods of Application: The synthesis involves a Pd-catalysed enantioselective C–H arylation in the presence of a unique bifunctional phosphine-carboxylate ligand .
- Results or Outcomes: The method provides a simple and general access to these lower carbo[n]helicenes . The photophysical and chiroptical properties of the synthesized scalemic [n]helicenes have been systematically studied .
Application 6: Synthesis of 4-Bromonaphthalene-1-carbonitrile
- Summary of Application: 4-Bromonaphthalene-1-carbonitrile can be synthesized from 1-methyl naphthalene .
- Methods of Application: The synthesis involves replacing hydrogen on 1-methyl naphthalene benzene ring with bromine to obtain 4-bromine-1-methyl naphthalene. This is followed by replacing hydrogen on the methyl of the 4-bromine-1-methyl naphthalene with a nitrile group to obtain 4-Bromonaphthalene-1-carbonitrile .
- Results or Outcomes: The method provides a convenient way to synthesize 4-Bromonaphthalene-1-carbonitrile .
Safety And Hazards
properties
IUPAC Name |
4-bromonaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKIWUNXKKMMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562722 | |
Record name | 4-Bromonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonaphthalene-1-carbonitrile | |
CAS RN |
92616-49-4 | |
Record name | 4-Bromonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-naphthonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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